Ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a piperidine ring and a pyrazole moiety, contributing to its potential pharmacological properties. Its synthesis and characterization have garnered attention due to its possible applications in drug development, particularly in the treatment of various diseases.
The compound is derived from the reaction of piperidine with hydrazine derivatives, leading to the formation of the pyrazole ring. The synthesis typically involves multi-step reactions, utilizing various reagents and conditions to achieve high yields and purity.
Ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate can be classified as:
The synthesis of ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate generally involves several key steps:
Ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate has a complex molecular structure characterized by:
The structure features a piperidine ring attached to a pyrazole core, which is further substituted with an ethyl carboxylate group.
Key structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C11H18N3O2 |
Molecular Weight | 218.28 g/mol |
InChI Key | VNFBNCVHYSRZCM-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(NN=C1)C2CCCNC2 |
Ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions:
Common reagents used in these reactions include hydrazine, alkyl halides, and oxidizing agents like potassium permanganate. Reaction conditions are typically optimized for high yields and selectivity .
The mechanism of action for ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate primarily involves its interaction with biological targets relevant in medicinal applications. The presence of both piperidine and pyrazole moieties suggests potential activity against various enzymes and receptors involved in disease pathways.
Research indicates that compounds containing pyrazole structures often exhibit inhibitory effects on kinases involved in cancer progression, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) . The dual functionality of this compound enhances its potential therapeutic efficacy.
Ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate is typically characterized by:
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
Reactivity | Reacts with nucleophiles |
These properties influence its handling and application in laboratory settings.
Ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate has several scientific uses:
Research continues to explore its efficacy against various diseases, making it a compound of interest in ongoing pharmaceutical studies .
Regiocontrol during pyrazole synthesis is paramount due to potential isomer formation. The most effective route employs hydrazine-dicarbonyl cyclocondensation:
Table 1: Pyrazole Cyclization Methods Comparison
Method | Reaction Time | Regioselectivity | Yield Range |
---|---|---|---|
Traditional Reflux | 4–24 h | 80–90% | 65–80% |
Ultrasound Irradiation | 10–12 min | >95% | 71–92% |
Microwave-Assisted | 30–60 min | 85–93% | 75–88% |
Piperidine rings require precise modification to avoid side reactions:
Table 2: Piperidine Functionalization Strategies
Reaction Type | Reagents/Conditions | Key Challenge | Yield |
---|---|---|---|
N-Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C→RT | Competitive O-alkylation | 90–95% |
N-Alkylation | R-X, K₂CO₃, DMF, 80°C | Regioselectivity control | 70–85% |
Reductive Amination | RCHO, NaBH₃CN, MeOH, 0°C | Over-alkylation suppression | 75–82% |
Carboxyl group esterification is achieved through multiple pathways:
Solvents critically influence enamine-diketone cyclocondensation:
Table 3: Solvent Effects on Enamine-Diketone Cyclocondensation
Solvent System | Reaction Time | Byproduct Formation | Yield |
---|---|---|---|
Ethanol/H₂O (4:1) | 10–12 min | <5% | 88–92% |
DMF with CTABr (10%) | 30–45 min | 8–12% | 80–85% |
Solvent-Free | 2–3 h | 15–20% | 70–78% |
Multi-step sequences require stringent purification to maintain ≥95% purity:
Table 4: Purification Methods for Key Intermediates
Step | Technique | Purity Achieved | Yield Loss |
---|---|---|---|
Pyrazole Cyclization | Flash Chromatography (SiO₂) | 95–97% | 10–15% |
Esterification | Recrystallization (EtOAc/Hexane) | ≥98% | 5–8% |
Final Compound | Lyophilization (Aqueous Buffer) | >95% | 3–5% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: